molecular formula C18H13F3N2O3 B2807270 2,4,5-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide CAS No. 2034341-75-6

2,4,5-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide

Cat. No. B2807270
CAS RN: 2034341-75-6
M. Wt: 362.308
InChI Key: VPUOBVKRHXCDNJ-UHFFFAOYSA-N
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Description

2,4,5-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known by the name GSK1521498 and is a selective antagonist of the orexin receptor 1 (OX1R). The orexin system is responsible for regulating various physiological processes such as sleep, appetite, and energy expenditure. GSK1521498 has been studied extensively for its potential applications in treating sleep disorders, obesity, and addiction.

Scientific Research Applications

Chemical Synthesis and Reactions

2,4,5-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide is involved in various chemical synthesis processes and reactions. For instance, Gerstenberger and Haas (1983) demonstrated the reaction of furan with Lewis acids to form 2-trifluoromethylmercaptofuran in yields of less than 1%, which was increased to 35% in the presence of pyridine. This study highlights the compound's role in facilitating chemical reactions and increasing yield efficiencies (Gerstenberger & Haas, 1983).

Radiolabelling and Receptor Imaging

The compound has been explored in the context of radiolabelling and receptor imaging. For example, Hamill et al. (1996) discussed the development of radiolabelled, nonpeptide angiotensin II antagonists, indicating the potential of the compound in imaging and diagnostic applications (Hamill et al., 1996).

Biological Activity Studies

In the biological sphere, Zheng and Su (2005) synthesized new polysubstituted pyridine derivatives, including a series involving furan-2-yl compounds, to explore agricultural bioactivity. This indicates the compound's relevance in developing novel bioactive substances (Zheng & Su, 2005).

Photocycloaddition Studies

Sakamoto et al. (1999) investigated the photochemical reaction of the bis-aromatic system pyridine–furan, resulting in the formation of unique adducts. This study underscores the compound's potential in photochemical applications and synthesis (Sakamoto et al., 1999).

Synthesis of Heterocyclic Compounds

Aniskova, Grinev, and Yegorova (2017) focused on the synthesis of new biologically active compounds, including those with pyridine and pyridazine fragments, based on arylmethylidene derivatives of furan-2(3H)-ones. This illustrates the compound's application in synthesizing diverse heterocyclic compounds with potential biological activity (Aniskova, Grinev, & Yegorova, 2017).

properties

IUPAC Name

2,4,5-trifluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-25-17-15(20)12(6-13(19)16(17)21)18(24)23-8-10-5-11(9-22-7-10)14-3-2-4-26-14/h2-7,9H,8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUOBVKRHXCDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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